- Preparation and use of 3-substituted oxoindole as β3 agonists, World Intellectual Property Organization, , ,
Cas no 92855-65-7 (7-(benzyloxy)-1H-indole-3-carbaldehyde)

92855-65-7 structure
Nome del prodotto:7-(benzyloxy)-1H-indole-3-carbaldehyde
7-(benzyloxy)-1H-indole-3-carbaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-Benzyloxyindole-3-carbaldehyde
- 7-Benzyloxyindole-3-carboxaldehyde
- 7-phenylmethoxy-1H-indole-3-carbaldehyde
- 7-Benzyloxy-3-formylindole
- 7-Benzyloxy-1H-indole-3-carbaldehyde
- 7-(benzyloxy)-1h-indole-3-carbaldehyde
- NSC92527
- PubChem14131
- RNARWQXZOKWYHY-UHFFFAOYSA-N
- OR1680
- SBB066715
- AS06632
- 7-(phenylmethoxy)indole-3-carbaldehyde
- TRA008658
- 7-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)
- Indole-3-carboxaldehyde, 7-(benzyloxy)- (7CI)
- NSC 92527
- SCHEMBL4932467
- DTXSID60293830
- CS-W008442
- DS-0069
- SY104007
- AKOS005207172
- 92855-65-7
- B-1900
- NSC-92527
- 7-(Benzyloxy)indole-3-carbaldehyde
- DB-012408
- MFCD00055979
- 7-benzyloxy-1H-indole-3-carboxaldehyde
- EN300-316078
- AC-9166
- 7-(benzyloxy)-1H-indole-3-carbaldehyde
-
- MDL: MFCD00055979
- Inchi: 1S/C16H13NO2/c18-10-13-9-17-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2
- Chiave InChI: RNARWQXZOKWYHY-UHFFFAOYSA-N
- Sorrisi: O=CC1C2C(=C(C=CC=2)OCC2C=CC=CC=2)NC=1
Proprietà calcolate
- Massa esatta: 251.09500
- Massa monoisotopica: 251.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 301
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: 3
- Superficie polare topologica: 42.1
- Carica superficiale: 0
- XLogP3: 3
Proprietà sperimentali
- Colore/forma: Pale-yellow to Yellow-brown Solid
- Densità: 1.267
- Punto di fusione: 152-159 °C
- Punto di ebollizione: 474.2°C at 760 mmHg
- Punto di infiammabilità: 240.6±24.6 °C
- Indice di rifrazione: 1.697
- PSA: 42.09000
- LogP: 3.55940
- Sensibilità: Air Sensitive
- Solubilità: Insolubile in acqua
7-(benzyloxy)-1H-indole-3-carbaldehyde Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Inert atmosphere,2-8°C
7-(benzyloxy)-1H-indole-3-carbaldehyde Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
7-(benzyloxy)-1H-indole-3-carbaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032579-1g |
7-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-65-7 | 98% | 1g |
¥125 | 2024-05-20 | |
abcr | AB169080-5 g |
7-Benzyloxy-3-formylindole, 97%; . |
92855-65-7 | 97% | 5g |
€271.50 | 2023-05-08 | |
Enamine | EN300-316078-5.0g |
7-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-65-7 | 5g |
$2900.0 | 2023-06-04 | ||
eNovation Chemicals LLC | D504361-10g |
7-Benzyloxyindole-3-carbaldehyde |
92855-65-7 | 97% | 10g |
$615 | 2023-09-03 | |
eNovation Chemicals LLC | D504361-25g |
7-Benzyloxyindole-3-carbaldehyde |
92855-65-7 | 97% | 25g |
$1280 | 2023-09-03 | |
Enamine | EN300-316078-1.0g |
7-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-65-7 | 1g |
$999.0 | 2023-06-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207159A-1g |
7-Benzyloxy-3-formylindole, |
92855-65-7 | 1g |
¥3174.00 | 2023-09-05 | ||
Fluorochem | 040946-1g |
7-Benzyloxy-3-formylindole |
92855-65-7 | 97% | 1g |
£32.00 | 2022-03-01 | |
Matrix Scientific | 071718-1g |
7-Benzyloxyindole-3-carbaldehyde, 95+% |
92855-65-7 | 95+% | 1g |
$231.00 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803871-250mg |
7-Benzyloxyindole-3-carboxaldehyde |
92855-65-7 | 98% | 250mg |
91.00 | 2021-05-17 |
7-(benzyloxy)-1H-indole-3-carbaldehyde Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 25 - 30 °C; 22 h, 30 °C → 88 °C; 88 °C → rt
Riferimento
- Process for preparation of 3-cyanoindole derivatives, China, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 2 h, 0 °C → rt
Riferimento
- Structure-activity relationship study of novel necroptosis inhibitorsBioorganic & Medicinal Chemistry Letters, 2005, 15(22), 5039-5044,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
Riferimento
- Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's DiseaseJournal of Medicinal Chemistry, 2012, 55(23), 10700-10715,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 3 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux
Riferimento
- Total Synthesis of (+)-HaplophytineAngewandte Chemie, 2009, 48(41), 7600-7603,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- Preparation of 3,7-disubstituted indoles and their optically active compounds as intermediates for β3 adrenergic agonists, Japan, , ,
Synthetic Routes 7
Condizioni di reazione
Riferimento
- Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity, United States, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C; 45 min, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
Riferimento
- Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Pivalic acid , tert-Butyl peroxybenzoate Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ; 8 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- nBu4NI-catalyzed C3-formylation of indoles with N-methylanilineChemical Communications (Cambridge, 2012, 48(42), 5187-5189,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C
Riferimento
- Preparation of indolylethylaminopropanediol aryl ethers as β3 adrenergic agonists, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Phosphorus oxychloride Solvents: Dimethylformamide
Riferimento
- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cellsBioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
1.2 Solvents: Water
1.2 Solvents: Water
Riferimento
- A scalable synthesis of (R)-3-(2-aminopropyl)-7-benzyloxyindole via resolutionTetrahedron: Asymmetry, 2001, 12(23), 3235-3240,
7-(benzyloxy)-1H-indole-3-carbaldehyde Raw materials
7-(benzyloxy)-1H-indole-3-carbaldehyde Preparation Products
7-(benzyloxy)-1H-indole-3-carbaldehyde Letteratura correlata
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
92855-65-7 (7-(benzyloxy)-1H-indole-3-carbaldehyde) Prodotti correlati
- 6953-22-6(5-(benzyloxy)-1H-indole-3-carbaldehyde)
- 92855-64-6(6-(Benzyloxy)-1H-indole-3-carbaldehyde)
- 2172440-73-0(2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylpropanamido}oxy)acetic acid)
- 2418720-92-8(Tert-butyl 3-[(fluorosulfonyl)oxy]-5-(piperazin-1-yl)benzoate)
- 1784324-90-8(n-[(1-Ethyl-1h-pyrazol-5-yl)methyl]-n-methylhydroxylamine)
- 2137700-36-6(3-(1-amino-4-methylcyclohexyl)methyl-1-cyclohexylurea)
- 123529-83-9(2-(4-Chlorophenoxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one)
- 111981-34-1(4-Vinylaniline hydrochloride)
- 2172533-53-6(3-hydroxy-3-1-(hydroxymethyl)cyclopentyl-1lambda6-thiolane-1,1-dione)
- 1805100-95-1(2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92855-65-7)7-(benzyloxy)-1H-indole-3-carbaldehyde

Purezza:99%
Quantità:5g
Prezzo ($):161.0